molecular formula C16H22 B14609088 Cyclopentadiene, (1,1,2,2-tetramethyl-1,2-ethanediyl)bis- CAS No. 60839-59-0

Cyclopentadiene, (1,1,2,2-tetramethyl-1,2-ethanediyl)bis-

Cat. No.: B14609088
CAS No.: 60839-59-0
M. Wt: 214.35 g/mol
InChI Key: FCFJRDSRIJISCS-UHFFFAOYSA-N
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Description

Cyclopentadiene, (1,1,2,2-tetramethyl-1,2-ethanediyl)bis- is an organic compound with the molecular formula C₁₄H₂₂. This compound is a derivative of cyclopentadiene, featuring two cyclopentadiene rings connected by a 1,1,2,2-tetramethyl-1,2-ethanediyl bridge. It is known for its unique structural properties and reactivity, making it a subject of interest in various fields of chemistry and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopentadiene, (1,1,2,2-tetramethyl-1,2-ethanediyl)bis- typically involves the reaction of cyclopentadiene with a suitable alkylating agent. One common method includes the use of 1,2-dibromo-1,1,2,2-tetramethylethane as the alkylating agent. The reaction is carried out in the presence of a strong base, such as sodium hydride, under anhydrous conditions to prevent hydrolysis.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through the catalytic cracking of dicyclopentadiene, followed by alkylation with 1,2-dibromo-1,1,2,2-tetramethylethane. The process involves high temperatures and pressures to ensure complete conversion and high yield. The product is then purified through distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

Cyclopentadiene, (1,1,2,2-tetramethyl-1,2-ethanediyl)bis- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of diketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of cyclopentane derivatives.

    Substitution: Electrophilic substitution reactions are common, where the compound reacts with halogens or other electrophiles to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Diketones.

    Reduction: Cyclopentane derivatives.

    Substitution: Halogenated cyclopentadiene derivatives.

Scientific Research Applications

Cyclopentadiene, (1,1,2,2-tetramethyl-1,2-ethanediyl)bis- has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in organometallic chemistry, forming stable complexes with transition metals.

    Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the synthesis of high-performance polymers and resins, as well as in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of cyclopentadiene, (1,1,2,2-tetramethyl-1,2-ethanediyl)bis- involves its ability to form stable complexes with transition metals. The compound acts as a ligand, donating electron density to the metal center, which can then participate in various catalytic cycles. The molecular targets include metal ions such as iron, nickel, and palladium, and the pathways involved include coordination and electron transfer processes.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentadiene: A simpler analog with the formula C₅H₆.

    Dicyclopentadiene: A dimer of cyclopentadiene with the formula C₁₀H₁₂.

    1,2,3,4-Tetramethyl-1,3-cyclopentadiene: A tetramethyl derivative of cyclopentadiene.

Uniqueness

Cyclopentadiene, (1,1,2,2-tetramethyl-1,2-ethanediyl)bis- is unique due to its bridged structure, which imparts distinct electronic and steric properties. This makes it a valuable ligand in organometallic chemistry, offering enhanced stability and reactivity compared to its simpler analogs.

Properties

CAS No.

60839-59-0

Molecular Formula

C16H22

Molecular Weight

214.35 g/mol

IUPAC Name

1-(3-cyclopenta-1,3-dien-1-yl-2,3-dimethylbutan-2-yl)cyclopenta-1,3-diene

InChI

InChI=1S/C16H22/c1-15(2,13-9-5-6-10-13)16(3,4)14-11-7-8-12-14/h5-9,11H,10,12H2,1-4H3

InChI Key

FCFJRDSRIJISCS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=CC1)C(C)(C)C2=CC=CC2

Origin of Product

United States

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